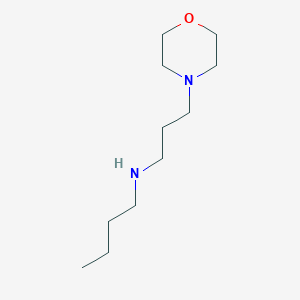
ブチル-(3-モルホリン-4-イル-プロピル)-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl-(3-morpholin-4-yl-propyl)-amine is a chemical compound that has garnered interest in various fields due to its unique structure and properties.
科学的研究の応用
Butyl-(3-morpholin-4-yl-propyl)-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the production of polymers and other materials, where it acts as a stabilizer or modifier to improve the properties of the final product
準備方法
The synthesis of Butyl-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of butylamine with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
Butyl-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically the corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of new substituted derivatives. .
作用機序
The mechanism of action of Butyl-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
類似化合物との比較
Butyl-(3-morpholin-4-yl-propyl)-amine can be compared with other similar compounds, such as:
tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate: This compound has a similar structure but includes an additional ester group, which may affect its reactivity and applications.
1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[3-(morpholin-4-yl)propyl]urea: This compound is used in the study of protein-ligand interactions and has different binding kinetics compared to Butyl-(3-morpholin-4-yl-propyl)-amine.
生物活性
Butyl-(3-morpholin-4-yl-propyl)-amine, a compound characterized by its unique structure combining a butyl group with a morpholine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Butyl-(3-morpholin-4-yl-propyl)-amine has the molecular formula C_{11}H_{22}N_2O and a molecular weight of approximately 200.32 g/mol. The compound features both a morpholine ring and an aliphatic amine structure, which may enhance its solubility and biological activity compared to simpler analogs.
The biological activity of Butyl-(3-morpholin-4-yl-propyl)-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The morpholine ring enhances the compound's pharmacological properties, including improved solubility and bioavailability. Its mechanism of action may involve:
- Binding to Receptors : The morpholine component can interact with various biological macromolecules, modulating their activity.
- Inhibition of Enzymes : Preliminary studies suggest that this compound may act as an inhibitor for certain kinases involved in cancer proliferation.
Biological Activity Overview
Research indicates that Butyl-(3-morpholin-4-yl-propyl)-amine exhibits several promising biological activities:
Case Studies and Research Findings
Several studies have investigated the biological activity of Butyl-(3-morpholin-4-yl-propyl)-amine:
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted the structure–activity relationship (SAR) of similar compounds, indicating that modifications to the morpholine ring could enhance anticancer potency against specific cell lines .
- Another research focused on the pharmacodynamics of related morpholine derivatives, emphasizing their role in inhibiting key enzymes involved in tumor growth .
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-2-3-5-12-6-4-7-13-8-10-14-11-9-13/h12H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXNXBGZWQGAMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCN1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389974 |
Source


|
| Record name | Butyl-(3-morpholin-4-yl-propyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137048-94-3 |
Source


|
| Record name | Butyl-(3-morpholin-4-yl-propyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














